3-Ethyl-2-methylbenzothiazolium iodide
Overview
Description
3-Ethyl-2-methylbenzothiazolium iodide is a chemical compound with the molecular formula C10H12INS and a molecular weight of 305.18 g/mol . It is known for its fluorescent properties and has been utilized in various scientific applications, particularly in fluorescence spectrometry to detect aldehydes .
Scientific Research Applications
3-Ethyl-2-methylbenzothiazolium iodide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethyl-2-methylbenzothiazolium iodide is an organic compound that primarily targets the respiratory system
Mode of Action
The presence of an iodine atom suggests it may have strong oxidative properties, potentially reacting with easily oxidizable substances .
Pharmacokinetics
It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Its action may also be influenced by the presence of organic solvents, given its solubility properties .
Biochemical Analysis
Biochemical Properties
The compound contains a thiazole and iodine functional group, giving it some unique properties . The presence of the iodine atom gives it strong oxidizing properties, allowing it to react with substances that are easily oxidized . The thiazole ring also gives it some antimicrobial and antifungal activity . Specific enzymes, proteins, and other biomolecules that 3-Ethyl-2-methylbenzothiazolium iodide interacts with are not mentioned in the available resources.
Molecular Mechanism
This compound can serve as a catalyst in organic synthesis reactions, such as the formation of C-C bonds and aromatization reactions . The detailed molecular mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not mentioned in the available resources.
Preparation Methods
The synthesis of 3-Ethyl-2-methylbenzothiazolium iodide typically involves the reaction of 2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethyl-2-methylbenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like potassium ions, forming adducts. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-Ethyl-2-methylbenzothiazolium iodide can be compared with other similar compounds such as:
- 1,4-Dimethylpyridinium iodide
- 1,1′-Diethyl-2,2′-cyanine iodide
- 1,1′-Diethyl-4,4′-cyanine iodide These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific fluorescent properties and its ability to form adducts with nucleophiles like potassium ions .
Properties
IUPAC Name |
3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCSPDBFXYFKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883951 | |
Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-93-5 | |
Record name | 3-Ethyl-2-methylbenzothiazolium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3119-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2-methylbenzothiazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Ethyl-2-methylbenzothiazolium iodide in dye synthesis?
A1: this compound serves as a crucial building block in synthesizing dyes with a neocyanine structure. [, ] It acts as a reactive electrophilic species that can undergo condensation reactions with various nucleophiles.
- Example 1: The research by Brooker demonstrates the condensation of this compound with nitrosobenzene derivatives, leading to the formation of novel dyes. []
- Example 2: Similarly, the reaction of this compound with nitrone or anil derivatives yields dyes with distinct structures and properties. []
Q2: What are the structural characteristics of the dyes obtained from these reactions?
A2: While the provided abstracts don't delve into specific structural details, they emphasize that the resulting dyes possess the "neocyanine structure". [, ] Neocyanine dyes are characterized by a conjugated system with an odd number of carbon atoms linking two nitrogen-containing heterocyclic rings. The specific structure of each synthesized dye would depend on the other reactants used (e.g., nitrone, anil, or nitrosobenzene derivatives) and their substituents. Further research within the full papers would be needed to elucidate the exact structural characterization of the synthesized dyes.
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